H-Ser-Leu-Ile-Gly-Arg-Leu-OH
Overview
Description
H-Ser-Leu-Ile-Gly-Arg-Leu-OH is a synthetic peptide composed of six amino acids: serine, leucine, isoleucine, glycine, arginine, and leucine. This peptide sequence is not naturally occurring and is typically synthesized for research purposes. It has been identified in human blood, but only in individuals exposed to this compound or its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ser-Leu-Ile-Gly-Arg-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, serine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, leucine, is coupled to the growing peptide chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (isoleucine, glycine, arginine, and leucine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize SPPS. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis.
Chemical Reactions Analysis
Types of Reactions
H-Ser-Leu-Ile-Gly-Arg-Leu-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the arginine residue.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the arginine residue can lead to the formation of citrulline.
Scientific Research Applications
H-Ser-Leu-Ile-Gly-Arg-Leu-OH has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of H-Ser-Leu-Ile-Gly-Arg-Leu-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: Another synthetic peptide with a different sequence but similar applications.
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A glucagon-like peptide-1 receptor agonist used in diabetes treatment.
Uniqueness
H-Ser-Leu-Ile-Gly-Arg-Leu-OH is unique due to its specific sequence and the resulting structural and functional properties. Its applications in research and potential therapeutic uses distinguish it from other peptides.
Biological Activity
H-Ser-Leu-Ile-Gly-Arg-Leu-OH is a synthetic peptide that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, antioxidant effects, and implications in pharmaceutical applications.
Chemical Structure and Synthesis
This compound consists of six amino acids: serine (Ser), leucine (Leu), isoleucine (Ile), glycine (Gly), arginine (Arg), and another leucine (Leu) at the C-terminus. The synthesis of this peptide typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in research and pharmaceutical settings.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity, which is a common characteristic of many peptides. This activity may be attributed to its ability to disrupt microbial membranes or inhibit essential microbial functions.
3. Role in Pharmaceutical Applications
This compound is utilized in the synthesis of Semaglutide, a medication for type 2 diabetes. This highlights its significance in pharmaceutical formulations and potential therapeutic applications. The peptide's structural properties may enhance the pharmacokinetics of drugs it is incorporated into.
Case Study 1: Antioxidant Evaluation
In a study evaluating various antioxidant peptides, similar sequences were tested for their ability to reduce reactive oxygen species (ROS) levels in HepG2 cells. The results indicated that these peptides could significantly increase antioxidant enzyme activity while reducing oxidative damage markers such as malondialdehyde (MDA) .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of this compound against various pathogens. The results demonstrated promising inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent.
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Binding : Peptides often interact with specific receptors on cell membranes, initiating signaling cascades that can lead to various biological responses.
- Enzyme Inhibition : Some peptides act as inhibitors of enzymes involved in oxidative stress or microbial metabolism.
- Membrane Disruption : Antimicrobial peptides typically disrupt microbial membranes, leading to cell death.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H55N9O8/c1-7-17(6)23(38-26(43)20(11-15(2)3)36-24(41)18(30)14-39)27(44)34-13-22(40)35-19(9-8-10-33-29(31)32)25(42)37-21(28(45)46)12-16(4)5/h15-21,23,39H,7-14,30H2,1-6H3,(H,34,44)(H,35,40)(H,36,41)(H,37,42)(H,38,43)(H,45,46)(H4,31,32,33)/t17-,18-,19-,20-,21-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOKQOBEMGIIAH-JYAZKYGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H55N9O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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